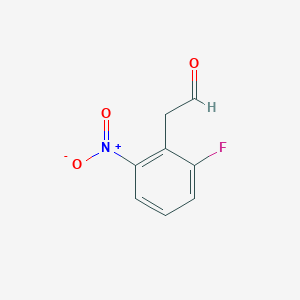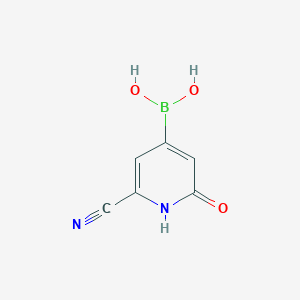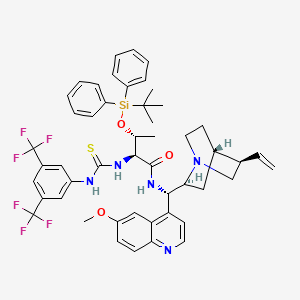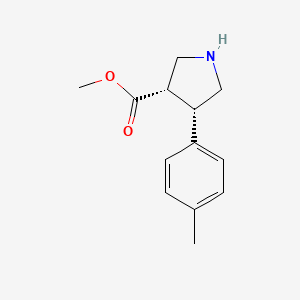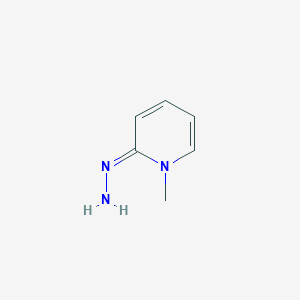
2-Hydrazono-1-methyl-1,2-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazono-1-methyl-1,2-dihydropyridine is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group -NHN=CH-. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazono-1-methyl-1,2-dihydropyridine typically involves the condensation of 1-methyl-1,2-dihydropyridine with hydrazine or its derivatives. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazono-1-methyl-1,2-dihydropyridine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, hydrazine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazono-1-methyl-1,2-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Hydrazono-1-methyl-1,2-dihydropyridine involves its interaction with nucleophilic regions of biological molecules. It can form covalent bonds with nucleophiles, leading to the modification of proteins, DNA, and other biomolecules. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
2-Hydrazino-1-methylpyridine: Known for its use as a derivatization reagent in mass spectrometry.
3-[(R-Hydrazono)Methyl]Cyclobutane-1,1,2,2-Tetracarbonitriles: Studied for their antiproliferative activity against cancer cell lines.
Uniqueness: 2-Hydrazono-1-methyl-1,2-dihydropyridine stands out due to its specific structure, which allows it to participate in a diverse range of chemical reactions
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
(Z)-(1-methylpyridin-2-ylidene)hydrazine |
InChI |
InChI=1S/C6H9N3/c1-9-5-3-2-4-6(9)8-7/h2-5H,7H2,1H3/b8-6- |
InChI Key |
AGQSTVBBSLABBN-VURMDHGXSA-N |
Isomeric SMILES |
CN\1C=CC=C/C1=N/N |
Canonical SMILES |
CN1C=CC=CC1=NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


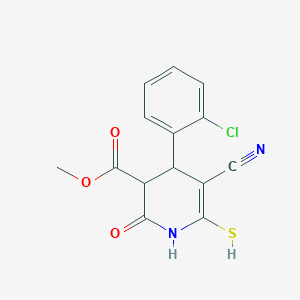
![(1R,2R,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954000.png)
![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)


